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molecular formula C5H5BrN2 B018318 2-Amino-4-bromopyridine CAS No. 84249-14-9

2-Amino-4-bromopyridine

Cat. No. B018318
M. Wt: 173.01 g/mol
InChI Key: BAQKUNMKVAPWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658131B2

Procedure details

A solution of 4-bromopyridin-2-amine (600 mg, 3.5 mmol) in a mixture of 2M H2SO4 (20 mL) and 2M Na2NO2 (10 mL) was stirred at 0-5° C. for 2 h. The reaction mixture was extracted with CH2Cl2, and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated. The crude product was used in next step without further purification. The crude product 15a, potassium carbonate (3.6 mmol) and methyl iodide (3.7 mmol) were refluxed in acetone (100 mL) in a sealed tube for 4 h. The reaction mixture was cooled, and potassium carbonate was filtered off. The acetone was evaporated off and a small amount of water was added to the residue. This solution was extracted with CH2Cl2. The organic layer was dried, concentrated and purified with column chromatography to afforded 17a (355 mg, 57%). 1H NMR (CDCl3,): δ 3.49 (s, 3H), 6.31 (d, J=6.0 Hz, 1H), 6.82 (s, 1H), 7.14 (d, J=6.0 Hz, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2NO2
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product 15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mmol
Type
reactant
Reaction Step Two
Quantity
3.7 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](N)[CH:3]=1.[C:9](=[O:12])([O-])[O-].[K+].[K+].CI>OS(O)(=O)=O.CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][N:5]([CH3:6])[C:9](=[O:12])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Na2NO2
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
crude product 15a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.7 mmol
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 0-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used in next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
potassium carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated off
ADDITION
Type
ADDITION
Details
a small amount of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(N(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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